1-(2,4-dichloro-5-isopropoxyphenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Description
1-(2,4-dichloro-5-isopropoxyphenyl)-N-(3,5-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16Cl4N4O2 and its molecular weight is 474.16. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Research on similar triazole derivatives has shown potential antimicrobial activities. For instance, some novel triazole derivatives have been synthesized and tested against various microorganisms, displaying good to moderate antimicrobial activities. These compounds, including 1,2,4-triazole derivatives, have shown efficacy against bacteria, demonstrating their potential as antimicrobial agents (Bektaş et al., 2007).
Antipathogenic Activity
Acylthioureas containing the triazole moiety have been synthesized and evaluated for their interaction with bacterial cells, both in free and adherent states. These compounds have shown significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm-forming capabilities. This highlights the triazole derivatives' potential in developing anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Synthesis and Chemical Properties
The synthesis and chemical properties of triazole derivatives have been a subject of interest. For example, the process of synthesizing various triazole derivatives and their structural characterization through techniques like IR, NMR, and mass spectroscopy. These studies not only provide insights into the chemical properties of triazole derivatives but also open pathways for creating compounds with potential biological activities (Desai et al., 2011).
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl4N4O2/c1-9(2)29-17-8-16(14(22)7-15(17)23)27-10(3)24-18(26-27)19(28)25-13-5-11(20)4-12(21)6-13/h4-9H,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYQJZRCBACSKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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